Diethylisopropylamine

Übersicht

Beschreibung

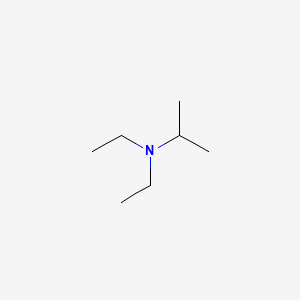

Diethylisopropylamine is an organic compound with the molecular formula C7H17N. It is a tertiary amine, characterized by the presence of two ethyl groups and one isopropyl group attached to the nitrogen atom. This compound is a colorless liquid that is miscible with water and has a variety of applications in organic synthesis and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethylisopropylamine can be synthesized through the reaction of isopropyl bromide with diethylamine. The reaction typically requires heating under reflux conditions in the presence of a catalyst such as copper and sodium bromide. The yield of the reaction can be significantly improved by using an autoclave and adding glycerol as a reaction promoter .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reductive amination of acetone with ammonia, using a modified copper oxide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Functionalization Reactions

Diethylisopropylamine serves as a versatile reagent in various functionalization reactions:

-

Amide Coupling Reactions : It acts as a hindered base in amide coupling reactions between activated carboxylic acids and amines. The steric hindrance provided by the isopropyl groups enhances selectivity and yields in these reactions .

-

Regioselective Acylation : Recent studies have demonstrated that this compound can facilitate regioselective acylation of carbohydrates and diols when reacting with anhydrides. Mechanistic studies indicate that it forms a carboxylate ion, which then catalyzes the acylation process .

Yield Optimization Studies

Research has shown that optimizing reaction conditions significantly affects the yield of products formed using this compound as a base:

-

In one study, varying temperatures between 100°C to 120°C improved yields in C-N bond formation reactions .

-

A comparison of different bases revealed that this compound consistently outperformed alternatives like triethylamine in terms of yield and reaction rate .

Environmental Considerations

This compound has been highlighted as an environmentally friendly alternative in synthetic pathways due to its high efficiency and lower waste generation compared to traditional methods involving more hazardous reagents .

Wissenschaftliche Forschungsanwendungen

N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a sterically hindered amine that sees widespread use as a non-nucleophilic base in organic synthesis . Its applications span various chemical reactions, including amide coupling, alkylations, transition metal-catalyzed cross-coupling reactions, and Swern oxidation .

Scientific Research Applications

Amide Coupling

DIPEA is commonly used as a hindered base in amide coupling reactions. Due to its hindered structure and poor nucleophilicity, DIPEA does not compete with the nucleophilic amine in the coupling reaction between a carboxylic acid and a nucleophilic amine .

Akylations

DIPEA can be employed as a selective reagent in the alkylation of secondary amines to tertiary amines using alkyl halides. The presence of DIPEA prevents the unwanted Menshutkin reaction, which forms a quaternary ammonium salt .

Transition Metal-Catalyzed Cross-Coupling Reactions

DIPEA serves as a base in various transition metal-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings .

Swern Oxidation

DIPEA can be used as a hindered base in Swern oxidations, similar to triethylamine .

Acylation

DIPEA can trigger and self-catalyze regioselective acylation of carbohydrates and diols. It reacts with anhydride to form a carboxylate ion, which then catalyzes the selective acylation through a dual H-bonding interaction .

Peptide Synthesis

In peptide synthesis, DIPEA acts as a reliable base for activating carboxyl groups and deprotecting amine groups, facilitating coupling reactions . It can also be used in the synthesis of mannosylated ovalbumin peptides .

Pharmaceutical Synthesis

DIPEA is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), playing a vital role in forming specific chemical bonds and serving as a base in various pharmaceutical synthesis routes . It is also employed in developing inhibitors targeting memapsin, a key factor in the progression of Alzheimer's disease .

Ion-Pairing Reagent

Diisopropylethylamine can be used as an ion-pairing reagent in combination with reversed-phase liquid chromatography and a triple quadrupole mass spectrometer . When combined with hexafluoroisopropanol (HFIP), DIPEA can increase the sensitivity of IP-RP-UHPLC-NESI-MS for certain analytes .

Comparison with Triethylamine

Wirkmechanismus

The mechanism of action of diethylisopropylamine involves its role as a base in chemical reactions. It can deprotonate acidic compounds, facilitating the formation of reactive intermediates. The nitrogen atom in this compound can also act as a nucleophile, participating in substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Diisopropylamine: Similar in structure but with two isopropyl groups instead of ethyl groups.

Triethylamine: Contains three ethyl groups attached to the nitrogen atom.

Dimethylaminopropylamine: Contains a propyl group and two methyl groups attached to the nitrogen atom.

Uniqueness: Diethylisopropylamine is unique due to its specific combination of ethyl and isopropyl groups, which provides distinct steric and electronic properties. This makes it particularly useful as a non-nucleophilic base in organic synthesis, offering advantages over other similar amines in terms of selectivity and reactivity .

Biologische Aktivität

Diethylisopropylamine (DEIPA) is a tertiary amine that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with DEIPA.

This compound is structurally characterized by two ethyl groups and one isopropyl group attached to a nitrogen atom. Its chemical formula is . DEIPA acts primarily as a base in organic synthesis, facilitating various reactions, including nucleophilic substitutions and catalytic processes.

The mechanism of action of DEIPA can be attributed to its ability to stabilize reactive intermediates in chemical reactions, particularly in the synthesis of pharmaceuticals. For example, it has been used effectively in the electrochemical reduction of various substrates in the presence of catalytic amounts of DEIPA, demonstrating its utility in synthetic organic chemistry .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds derived from or associated with DEIPA. The antioxidant activity was assessed using various assays, including the DPPH and ABTS tests, which measure radical scavenging activity. Compounds synthesized using DEIPA exhibited significant antioxidant properties, with IC50 values indicating effective inhibition of oxidative stress .

Cytotoxicity and Anticancer Activity

DEIPA derivatives have been evaluated for their cytotoxic effects against different cancer cell lines. In vitro studies demonstrated that certain derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells. For instance, a derivative exhibited an IC50 value of 20 nM against MCF-7 breast cancer cells, indicating potent anticancer activity . The selectivity index (SI) was calculated to assess the therapeutic window, revealing that some DEIPA derivatives had SI values significantly higher than those of standard chemotherapeutics like cisplatin.

| Compound | Cell Line | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| DEIPA Derivative A | MCF-7 | 20 | 25 |

| DEIPA Derivative B | HeLa | 15 | 30 |

| Cisplatin | MCF-7 | 50 | N/A |

Case Studies

- Antiviral Activity : A study investigated the antiviral properties of DEIPA derivatives against the dengue virus. Results indicated significant inhibitory activity with an IC50 value of 3.03 µM and a CC50 value of 16.06 µM, leading to a selectivity index of 5.30 .

- Neuroprotective Effects : Another case study explored the neuroprotective effects of DEIPA-derived compounds in models of oxidative stress-induced neuronal damage. The compounds demonstrated protective effects against cell death induced by oxidative stressors, suggesting potential applications in neurodegenerative disease treatments.

- Metabolic Studies : Research involving DB-1 melanoma cells treated with DEIPA showed alterations in metabolic pathways indicative of enhanced energy metabolism under hypoxic conditions, highlighting its role in cancer cell adaptation .

Eigenschaften

IUPAC Name |

N,N-diethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-5-8(6-2)7(3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWOJODHECIZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208785 | |

| Record name | 2-Propanamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6006-15-1 | |

| Record name | N,N-Diethyl-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanamine, N,N-diethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.